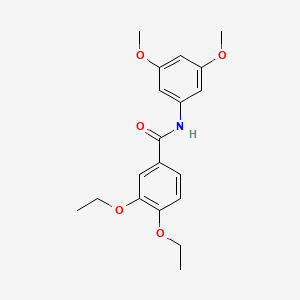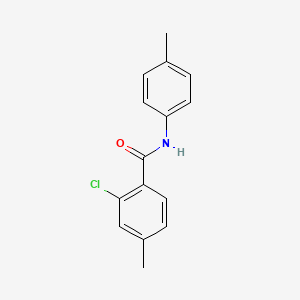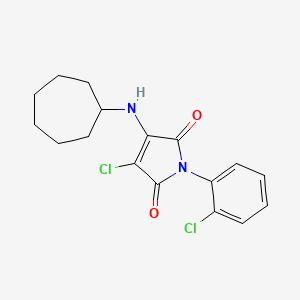![molecular formula C10H9ClF3NO2 B5722488 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide](/img/structure/B5722488.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide” is a chemical compound that has been studied for its potential applications in various fields . It is also known as 4-Chloro-3-(trifluoromethyl)phenyl isocyanate .
Synthesis Analysis
The synthesis of “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide” and its derivatives involves a series of chemical reactions . The synthesized derivatives were characterized by physical and spectral methods such as HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .Molecular Structure Analysis
The molecular structure of “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide” can be analyzed using various spectroscopic techniques. These include High-Resolution Electron Impact Mass Spectrometry (HR-EIMS), Fast Atom Bombardment Mass Spectrometry (HR-FABMS), Proton Nuclear Magnetic Resonance (^1H-NMR), Carbon-13 Nuclear Magnetic Resonance (^13C-NMR), Ultraviolet-visible spectroscopy (UV), and Fourier-transform infrared spectroscopy (FT-IR) .Chemical Reactions Analysis
The chemical reactions involving “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide” are complex and can lead to the formation of various derivatives . These reactions are crucial in the study of designing pharmacophore models for analgesics .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide” can be determined using various analytical techniques. For instance, its safety data sheet provides information about its hazards, precautions, and first-aid measures .科学的研究の応用
Synthesis of Other Compounds
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide can be used as a building block in the synthesis of other complex organic compounds . For example, it can be used to synthesize 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues .
Analgesic Research
This compound has been used in the study of designing pharmacophore models for analgesics . A series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4- piperidinol (TFMP) derivatives were synthesized and their analgesic action was estimated by means of Hot Plate Method . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .
Pain Management
The synthesized derivatives of this compound have shown potential in pain management . In the presence of naloxone, they displayed pain-relieving effect . Among active compounds, some emerged as most effective analgesics and they depressed peripheral and centrally mediated pain by opioid independent systems .
Inflammation Research
The compound and its derivatives have been used in research related to inflammation and tissue injuries . These studies are aimed at understanding the release of inflammatory mediators that sensitize and amplify nociceptive responses .
Opioid Receptor Research
Research has been conducted to develop novel μ opioid receptor analgesics using this compound . The goal is to preserve their opioid analgesic properties but with less or no adverse side effects .
Synthesis of Pexidartinib
This compound may also be used in the synthesis of pexidartinib, a drug used for the treatment of tenosynovial giant cell tumor .
Safety and Hazards
“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .
将来の方向性
作用機序
Target of Action
The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide is the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This protein plays a crucial role in the regulation of gene expression.
Mode of Action
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide acts as a small molecule activator of HAT . By activating HAT, it influences the acetylation of chromatin, a process that is directly linked to the regulation of gene expression .
Biochemical Pathways
Its activation of hat suggests that it may influence pathways related togene expression and chromatin remodeling .
Pharmacokinetics
It’s known that the compound’s interaction with thevascular endothelial growth factor receptor 2 could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of HAT by N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide leads to changes in chromatin acetylation . This can result in alterations in gene expression, which can have various molecular and cellular effects depending on the specific genes involved .
Action Environment
The action, efficacy, and stability of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide can be influenced by various environmental factors. For instance, the compound’s synthesis involves specific temperature conditions , suggesting that temperature could potentially affect its stability and efficacy. Additionally, the compound’s analgesic efficacy has been observed in the presence of naloxone , indicating that other substances in the environment could potentially influence its action.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-17-5-9(16)15-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUZJQYAVNAXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5722415.png)

![N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5722434.png)

![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)
![1-ethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5722446.png)



![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5722461.png)

![3,5-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5722479.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5722483.png)
![N-[4-(propionylamino)phenyl]-1-naphthamide](/img/structure/B5722489.png)